molecular formula C25H26O7 B127548 Millewanin H CAS No. 874303-34-1

Millewanin H

Cat. No. B127548
M. Wt: 438.5 g/mol
InChI Key: RZHIZFURFGRHHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Millewanin H is a natural product found in Millettia pachycarpa . It is one of the isoflavonoids originating from Millettia . The general biosynthetic pathways of isoflavonoids in legumes involve chalcone isomerase (CHI) and isoflavone synthase (IFS) .


Molecular Structure Analysis

The molecular formula of Millewanin H is C25H26O7 . It has a molecular weight of 438.5 g/mol .


Chemical Reactions Analysis

Millewanin H is one of the isoflavonoids that have been isolated from the leaves of Millettia pachycarpa .


Physical And Chemical Properties Analysis

Millewanin H has a molecular weight of 438.5 g/mol . It is a hydroxyisoflavone and a secondary alcohol .

Scientific Research Applications

Anti-Estrogenic Activity

Millewanin H, an isoflavonoid isolated from Millettia pachycarpa, demonstrates notable antiestrogenic activity. This property was identified through a yeast two-hybrid assay, indicating its potential as a therapeutic agent in conditions responsive to estrogen modulation. Its antiestrogenic activity is comparable to that of 4-hydroxytamoxifen, a well-known compound in breast cancer treatment (Ito et al., 2006).

Cancer Chemopreventive Activity

Research on Millettia taiwaniana, which contains Millewanin H among other isoflavonoids, has revealed significant cancer chemopreventive properties. These findings emerged from a study involving mouse skin tumor promotion in a two-stage carcinogenesis test. This suggests a potential role for Millewanin H in cancer prevention (Ito et al., 2004).

Safety And Hazards

Millewanin H should be handled with care. It is recommended to use safety goggles with side-shields, protective gloves, and impervious clothing when handling Millewanin H . It should be stored away from drains, water courses, or the soil .

properties

IUPAC Name

3-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-(2-hydroxy-3-methylbut-3-enyl)-6-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O7/c1-12(2)5-7-15-22(29)16(10-19(27)13(3)4)25-21(23(15)30)24(31)17(11-32-25)14-6-8-18(26)20(28)9-14/h5-6,8-9,11,19,26-30H,3,7,10H2,1-2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHIZFURFGRHHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=CO2)C3=CC(=C(C=C3)O)O)CC(C(=C)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501103874
Record name (+)-3-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-8-(2-hydroxy-3-methyl-3-buten-1-yl)-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501103874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Millewanin H

CAS RN

874303-34-1
Record name (+)-3-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-8-(2-hydroxy-3-methyl-3-buten-1-yl)-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874303-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-3-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-8-(2-hydroxy-3-methyl-3-buten-1-yl)-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501103874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
HL Tuan Anh, DT Tuan, DT Trang, BH Tai… - Journal of Asian …, 2017 - Taylor & Francis
… Basically, the 1 H- and 13 C NMR spectral data of 1 were similar to those of millewanin H (9… of a 2-hydroxy-3-methylbut-3-enyl moiety in millewanin H (9). The signals at δ H 8.06 (1H, s) …
Number of citations: 15 www.tandfonline.com
B Roy, RR Bharti - … in Pharmaceutical Biotechnology: Recent Progress and …, 2020 - Springer
… Antiestrogenic activity of the isoflavonoids millewanin G, millewanin H, and furowanin B was established through observation on inhibition of β-galactosidase activities exerted by 17β-…
Number of citations: 2 link.springer.com
C Ito, M Itoigawa, M Kumagaya… - Journal of natural …, 2006 - ACS Publications
… Millewanin H (2) was isolated as a colorless oil, [α] D 24 +8.8 (MeOH). Chiral HPLC analysis … On the basis of these data, the structure of millewanin H is proposed as shown by formula 2 …
Number of citations: 57 pubs.acs.org
W Ming-Zhi, S Jian-Yong… - … Product Research & …, 2007 - search.ebscohost.com
Chemical constituents and bioactivities of isoflavonoids from the plants of Millettia (Leguminosae) were reviewed. One hundred and fifty-nine isoflavonoid compounds were isolated …
Number of citations: 1 search.ebscohost.com
YH Jo, S Lee, SW Yeon, A Turk, JH Lee, SM Hong… - Bioorganic …, 2021 - Elsevier
Investigation of chemical constituents of Masclura tricuspidata leaves resulted in the isolation of 47 isoflavonoids possessing prenyl groups with different numbers and structures. …
Number of citations: 11 www.sciencedirect.com
ELD Kamto, A de Théodore Atchadé, A Marston… - Biochemical Systematics …, 2012 - Elsevier
Phytochemical investigation of the dried bark of Millettia mannii resulted in the isolation of two isoflavones (1 and 2), one furanonaphthoquinone (3) and five triterpenoids (4−8). Except …
Number of citations: 7 www.sciencedirect.com
DW Kim, J Kwon, SJ Sim, D Lee, W Mar - Journal of functional foods, 2017 - Elsevier
We investigated the neuroprotective effects of orobol derivatives and ethanol extracts from Cudrania tricuspidata fruits. Among the nine isolates from a 50% ethanol extract from …
Number of citations: 11 www.sciencedirect.com
A Ningombam, V Ahluwalia, C Srivastava… - Journal of Asia-Pacific …, 2017 - Elsevier
This study was aimed to evaluate the antifeedant activity of leaf extracts on third instar larvae of Tobacco Leaf Eating Caterpillar (Spodoptera litura) and bioassay guided isolation of …
Number of citations: 20 www.sciencedirect.com
B Botta, P Menendez, G Zappia… - Current medicinal …, 2009 - ingentaconnect.com
In contrast with the parent class of flavonoids, the distribution of the isoflavonoid class in the plant kingdom is relatively limited, probably owing to the sporadic occurrence of isoflavone …
Number of citations: 78 www.ingentaconnect.com
NC Veitch - Natural Product Reports, 2009 - pubs.rsc.org
… Assessment of the antiestrogenic activity (inhibition of β-galactosidase activity induced by 17β-estradiol in the yeast two-hybrid assay) of millewanin G (39), millewanin H (40), and …
Number of citations: 84 pubs.rsc.org

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